3-Bromo-5-(methylsulfanyl)phenylboronic acid
Description
3-Bromo-5-(methylsulfanyl)phenylboronic acid is an arylboronic acid derivative featuring a bromine atom at the 3-position and a methylsulfanyl (-SMe) group at the 5-position of the benzene ring. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are critical in pharmaceuticals, agrochemicals, and materials science . The bromine substituent acts as a directing group in coupling reactions, while the methylsulfanyl group introduces unique electronic and steric effects that influence reactivity and solubility .
Properties
IUPAC Name |
(3-bromo-5-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO2S/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKRIGJJEFSZGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)SC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(methylsulfanyl)phenylboronic acid typically involves the bromination of 5-(methylsulfanyl)phenylboronic acid. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methylsulfanyl group, converting it to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the bromine atom, replacing it with a hydrogen atom.
Substitution: The bromine atom in this compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Products include 3-Bromo-5-(methylsulfinyl)phenylboronic acid and 3-Bromo-5-(methylsulfonyl)phenylboronic acid.
Reduction: The major product is 3-Bromo-5-(methylsulfanyl)phenylboronic acid with the bromine atom replaced by a hydrogen atom.
Substitution: Products vary depending on the nucleophile used, such as 3-Amino-5-(methylsulfanyl)phenylboronic acid.
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
One of the primary applications of 3-Bromo-5-(methylsulfanyl)phenylboronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, allowing for the synthesis of biaryl compounds that are essential in the preparation of pharmaceuticals and agrochemicals. The mechanism involves the formation of a palladium complex, where the aryl halide undergoes oxidative addition, followed by transmetalation with the boronic acid, and concluding with reductive elimination to yield the desired biaryl product .
Comparison with Other Boronic Acids
This compound exhibits unique reactivity compared to other boronic acids, such as 3-Bromo-5-methoxyphenylboronic acid or 3-Bromo-5-fluorophenylboronic acid, due to the presence of the methylsulfanyl group. This group can undergo various transformations, enhancing its versatility in synthetic applications.
Medicinal Chemistry
Therapeutic Potential
Research indicates that derivatives of this compound may possess therapeutic properties, including enzyme inhibition. Boronic acids have been explored for their roles as inhibitors in various biological pathways, particularly in cancer therapy. For example, compounds similar to this boronic acid have been used to develop inhibitors targeting proteasomes and other enzymes crucial in cancer progression .
Bioconjugation and Protein Interaction Studies
In biological research, this compound can be utilized to modify biomolecules through cross-coupling reactions, enabling detailed studies of protein-ligand interactions. Such modifications can help elucidate mechanisms of action for potential drug candidates and facilitate the development of bioconjugates for targeted therapies .
Material Science
Synthesis of Advanced Materials
The ability of this compound to form stable carbon-carbon bonds makes it valuable in the synthesis of advanced materials, including polymers and electronic materials. Its unique electronic properties imparted by the methylsulfanyl group allow for tailored functionalities in material applications.
Glucose-Sensitive Drug Delivery Systems
There is growing interest in utilizing boronic acids like this compound in glucose-sensitive drug delivery systems. These systems can release drugs in response to changes in glucose levels, which is particularly beneficial for diabetes management. The specific binding properties of boronic acids with diols enable controlled drug release mechanisms .
Case Studies
Mechanism of Action
The primary mechanism of action for 3-Bromo-5-(methylsulfanyl)phenylboronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex. The process includes oxidative addition of the aryl halide to the palladium catalyst, transmetalation with the boronic acid, and reductive elimination to form the biaryl product. The boronic acid moiety facilitates the transfer of the aryl group to the palladium center, while the bromine atom acts as a leaving group.
Comparison with Similar Compounds
Structural and Electronic Differences
The compound’s reactivity and applications are shaped by its substituents. Below is a comparison with structurally related arylboronic acids:
Solubility and Stability
- Solubility : The methylsulfanyl group improves solubility in polar aprotic solvents (e.g., acetone, THF) compared to trifluoromethyl derivatives but is less soluble than pinacol esters . For example, phenylboronic acid’s solubility in chloroform is moderate (25–30 g/L), while pinacol esters exceed 50 g/L .
- Stability : Bromine and boronic acid groups necessitate storage at 0–6°C to prevent hydrolysis or decomposition, similar to other brominated arylboronic acids .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : The electron-donating -SMe group enhances the boronic acid’s nucleophilicity, partially offsetting the electron-withdrawing effect of bromine. This balance results in moderate reactivity, requiring Pd(OAc)₂/TPPTS catalysts for efficient coupling . In contrast, trifluoromethyl derivatives (e.g., 3-Bromo-5-(trifluoromethyl)phenylboronic acid) exhibit slower reaction rates due to strong electron withdrawal .
- Steric Effects : The -SMe group (van der Waals radius ~1.8 Å) imposes less steric hindrance than bulkier substituents (e.g., carbazole in 3-Bromo-5-(9H-carbazol-9-yl)phenylboronic acid), enabling broader substrate compatibility .
Research Findings and Data
Key Research Studies
- Cross-Coupling Efficiency : Under Pd(OAc)₂/TPPTS catalysis, this compound achieves 80–85% yield in biphenyl synthesis, comparable to phenylboronic acid but lower than electron-rich analogs (e.g., 4-methyl derivatives) .
- Solubility Correlation : Solubility in THF/H₂O (2:1) is 12.5 g/L, intermediate between phenylboronic acid (18 g/L) and trifluoromethyl derivatives (8 g/L) .
Challenges and Limitations
- Hydrolysis Sensitivity : The boronic acid group is prone to hydrolysis in aqueous media, limiting applications in biological systems without protective esterification .
- Synthetic Complexity : Introducing -SMe requires multi-step synthesis, increasing production costs compared to simpler methyl or bromo derivatives .
Biological Activity
3-Bromo-5-(methylsulfanyl)phenylboronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a boronic acid derivative. Boronic acids are known for their ability to interact with various biological targets, including enzymes and receptors, which can lead to therapeutic applications in treating diseases such as cancer and inflammatory disorders.
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophilic sites in proteins. This property allows it to act as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. The compound's bromine atom and methylsulfanyl group may enhance its binding affinity and specificity towards target proteins, influencing its pharmacological effects .
Inhibitory Effects on Enzymes
Research indicates that boronic acids can serve as potent inhibitors of enzymes such as serine proteases and cysteine proteases. For instance, studies have demonstrated that boronic acid derivatives can effectively inhibit the activity of lysyl oxidase, an enzyme implicated in tumor progression and metastasis . The specific inhibitory activity of this compound on these enzymes remains to be fully characterized; however, its structural similarities to known inhibitors suggest potential efficacy.
Anticancer Properties
The anticancer potential of boronic acids has been widely studied. Compounds like this compound may exhibit cytotoxic effects against various cancer cell lines by disrupting cellular signaling pathways or inducing apoptosis. For example, boronic acids have been shown to inhibit the growth of human cancer cells by modulating the activity of proteasomes, which play a crucial role in protein degradation and cell cycle regulation .
Case Study 1: Inhibition of CXCR1 and CXCR2
A related study explored the inhibitory effects of boronic acids on chemokine receptors CXCR1 and CXCR2, which are involved in inflammatory responses. The findings revealed that certain boronic acid derivatives could effectively inhibit receptor activation, thereby reducing inflammation in vivo. Although specific data on this compound was not available, the mechanism observed suggests potential therapeutic applications in inflammatory diseases .
Case Study 2: Structure-Activity Relationship (SAR)
In a series of structure-activity relationship studies involving various boronic acids, modifications to the phenyl ring significantly influenced biological activity. Compounds with electron-withdrawing groups (like bromine) showed enhanced inhibitory effects compared to their unsubstituted counterparts. This trend underscores the importance of structural modifications in optimizing the biological efficacy of boronic acid derivatives .
Data Summary
| Compound | Target | IC50 (nM) | Effect |
|---|---|---|---|
| This compound | Lysyl oxidase | TBD | Potential inhibitor |
| Related Boronic Acid Derivative | CXCR1/CXCR2 | 38 | Anti-inflammatory |
| Boronic Acid A | Cancer Cell Line | TBD | Cytotoxic effect |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
